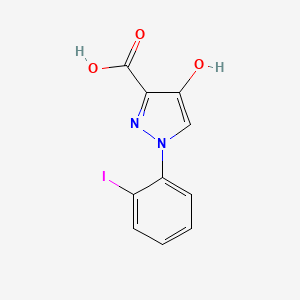

4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid

Description

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the definitive method for determining the precise three-dimensional structure of this compound in the solid state. While specific crystallographic data for this exact compound were not available in the search results, related pyrazole-carboxylic acid derivatives provide valuable insights into expected structural features. The crystallographic analysis of 4-chloro-1H-pyrazole-3-carboxylic acid revealed a monoclinic crystal system with space group C2/c, demonstrating the typical packing arrangements observed in halogenated pyrazole derivatives. The unit cell parameters for this related compound showed dimensions of a = 25.4370(17) Å, b = 6.9155(5) Å, c = 13.0629(7) Å, with β = 110.558(6)°, providing a framework for understanding similar compounds.

The crystal structure determination process typically involves the growth of suitable single crystals through slow evaporation or controlled precipitation techniques. For pyrazole-carboxylic acid derivatives, mixed solvent systems such as ethyl acetate/methanol combinations often yield high-quality crystals suitable for X-ray analysis. The presence of the iodine atom in this compound significantly enhances X-ray scattering contrast, facilitating accurate structure determination and refinement. The heavy atom effect of iodine improves the precision of atomic position determinations and enables detailed analysis of intermolecular interactions within the crystal lattice.

Crystallographic studies of halogenated pyrazoles reveal distinct packing motifs influenced by the size and electronic properties of the halogen substituents. The molecular geometry within the crystal structure reflects the energetically favorable conformation of the molecule, with bond lengths and angles optimized to minimize strain while maximizing intermolecular stabilization. The carboxylic acid functionality typically participates in hydrogen bonding networks that contribute significantly to crystal stability and determine the overall packing arrangement. The hydroxyl group at position 4 provides an additional hydrogen bonding donor/acceptor site that influences the supramolecular architecture.

Halogen Bonding Interactions Involving Iodine Substituent

Halogen bonding represents a crucial noncovalent interaction that significantly influences the crystal packing and supramolecular organization of this compound. The iodine atom in the 2-position of the phenyl ring possesses a pronounced σ-hole, a region of positive electrostatic potential that enables favorable interactions with electron-rich species such as nitrogen atoms, oxygen atoms, and π-electron systems. Research on related 5-iodo-1-arylpyrazoles demonstrates that iodine atoms readily form halogen bonds with various Lewis basic sites, creating diverse supramolecular motifs including C-I⋯N, C-I⋯O, and C-I⋯π contacts. These interactions exhibit directional preferences and distance dependencies characteristic of strong noncovalent forces.

The magnitude of the σ-hole associated with the iodine substituent in pyrazole derivatives has been quantified through Density Functional Theory calculations, revealing significant electrostatic potentials that drive halogen bonding interactions. The C-5 carbon atom directly bonded to iodine in related compounds serves as a sensitive Nuclear Magnetic Resonance probe for halogen bonding formation, exhibiting chemical shift changes of 6-7 parts per million upon interaction with Lewis bases in solution. This dramatic deshielding effect confirms the strong halogen bonding character of iodine atoms attached to aromatic carbon centers. The strength of these interactions approaches that observed for conventional halogenated compounds such as methyl iodide and trifluoromethyl iodide, indicating the practical significance of halogen bonding in these systems.

Comparative studies of 4-bromopyrazole and 4-iodopyrazole reveal that both compounds exhibit halogen bonding capabilities broadly comparable in strength to established halogen bond donors. The iodine-containing derivatives typically form stronger halogen bonds due to the larger size and greater polarizability of the iodine atom compared to bromine. In the context of this compound, the ortho-positioning of the iodine substituent creates unique geometric constraints that may influence halogen bonding directionality and partner selectivity. The presence of multiple potential halogen bond acceptors within the molecule, including the pyrazole nitrogen atoms and oxygen atoms of the hydroxyl and carboxyl groups, establishes the possibility for both inter- and intramolecular halogen bonding interactions.

Properties

IUPAC Name |

4-hydroxy-1-(2-iodophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVWFCKGFBVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-iodobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s carboxylic acid and hydroxyl groups enable diverse reactivity:

Carboxylic acid transformations

-

Amidation : Reaction with amines (e.g., 2,3-diaminopyridine) under reflux conditions forms pyrazole-3-carboxamides. For example, refluxing with 2,3-diaminopyridine yields a carboxamide derivative in 69% yield .

-

Esterification : Conversion to esters via acid catalysis (e.g., H₂SO₄) or using coupling agents like DCC.

-

Decarboxylation : Potential loss of CO₂ under thermal conditions, though not explicitly observed in related pyrazoles .

Table 2: Reaction of Pyrazole-3-carboxylic Acid Derivatives

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | 2,3-Diaminopyridine | Pyrazole-3-carboxamide | 69% | |

| Imidazo-pyridine formation | 2,3-Diaminopyridine + base | 3H-Imidazo[4,5-b]pyridine | 49% |

Substitution Reactions

The iodine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SₙAr) due to its strong electron-withdrawing nature:

-

Ar-Substitution : Reaction with amines, thiols, or alcohols under basic conditions (e.g., NaOH, K₂CO₃) replaces iodine with nucleophiles.

-

Mechanism : Likely involves formation of a Meisenheimer complex intermediate, followed by elimination of iodide .

Coupling Reactions

The iodine substituent enables cross-coupling chemistry:

-

Suzuki Coupling : Replacement of iodine with aryl or alkenyl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids.

-

Sonogashira Coupling : Introduction of alkynyl groups under similar catalytic conditions.

Mechanistic Insights

Key mechanistic features include:

-

Tautomerization : Hydroxyl groups may participate in keto-enol tautomerism, influencing reactivity.

-

Electrophilic Aromatic Substitution : The electron-deficient pyrazole ring may undergo electrophilic attack (e.g., nitration) at positions para to electron-donating groups .

-

Cyclization Pathways : Formation of fused rings (e.g., imidazo-pyridines) via nucleophilic attack and elimination steps, as observed in reactions with diamines .

References InCl₃-catalyzed one-pot synthesis of pyrano[2,3-c]pyrazole derivatives. Regioselective synthesis of carboxyalkyl-1H-pyrazoles using trichloromethyl enones. Functionalization of pyrazole-3-carboxylic acid with 2,3-diaminopyridine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid, in cancer treatment. The compound has shown promising results in various in vitro assays against multiple cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A375 | 4.2 | Abadi et al. |

| MCF-7 | 0.46 | Li et al. |

| HCT116 | 0.39 | Li et al. |

| HepG2 | 0.01 | Mohareb et al. |

These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer drug.

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects, which have been extensively studied. Various derivatives of pyrazole have been reported to exhibit significant inhibition of inflammatory responses in cellular models. The mechanism often involves the modulation of pro-inflammatory cytokines and pathways associated with inflammation .

Other Biological Activities

In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have been explored for:

- Antimicrobial Activity : Some studies suggest that compounds within this class can exhibit activity against various bacterial and fungal strains.

- Analgesic Effects : Pyrazoles have also been investigated for their pain-relieving properties, potentially offering alternatives to traditional analgesics.

- Antiviral Activity : Research indicates potential applications in combating viral infections, including HIV .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their therapeutic efficacy. Modifications at various positions on the pyrazole ring can significantly influence biological activity. For instance, substituents on the phenyl ring and variations in the carboxylic acid group have been shown to alter potency and selectivity against specific targets .

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery:

- Development of Anticancer Agents :

- Anti-inflammatory Research :

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance its binding affinity through halogen bonding interactions. The hydroxy and carboxylic acid groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

1-(4-Chlorophenyl)-4-Hydroxy-1H-Pyrazole-3-Carboxylic Acid (CAS 334832-82-5)

- Structural Differences : The phenyl substituent is para-chloro instead of ortho-iodo.

- Impact :

4-Hydroxy-1-[2-(Trifluoromethyl)phenyl]-1H-Pyrazole-3-Carboxylic Acid (CAS 1707679-45-5)

- Structural Differences : The ortho-iodo is replaced with a trifluoromethyl group.

- Impact :

Variations in Pyrazole Ring Substitution

5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylic Acid

- Structural Differences : A nitro group is introduced at position 5 of the pyrazole ring.

- Impact: Nitro groups enhance electron-withdrawing effects, lowering the pKa of the carboxylic acid (increased solubility in basic conditions).

3-(4-Chlorophenyl)-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-4-Carboxylic Acid

- Structural Differences : Carboxylic acid at position 4 instead of 3; trifluoroethyl substituent at position 1.

- Impact: Positional isomerism may alter binding modes in biological systems.

Functional Group Modifications

1-(4-Chlorophenyl)-4-(2-Hydroxyethyl)-5-Oxo-2,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid (CAS 1210492-11-7)

- Structural Differences : Additional 2-hydroxyethyl and ketone groups.

- The ketone may participate in redox reactions or serve as a metabolic liability .

N,N-Dimethylhydrazide Derivatives (e.g., Compound 3a in )

- Structural Differences : Carboxylic acid is replaced with a hydrazide group.

- Impact :

Acidity and Solubility

- Electron-Withdrawing Groups : Iodo, nitro, and chloro substituents lower the pKa of the carboxylic acid, increasing solubility in aqueous buffers.

Biological Activity

4-Hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features that include a hydroxyl group, an iodophenyl substituent, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula: C10H7IN2O3

- Molecular Weight: 330.08 g/mol

- CAS Number: 1152511-94-8

The presence of iodine in its structure may impart unique electronic properties, influencing its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown potential against various microbial strains, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Binding Affinity: The iodine atom enhances binding affinity to biological targets through halogen bonding interactions.

- Hydrogen Bonding: The hydroxy and carboxylic acid groups can participate in hydrogen bonding, stabilizing interactions with enzymes or receptors.

- Modulation of Signaling Pathways: By inhibiting specific enzymes or receptors, the compound may modulate key signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Studies

In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

Research focused on the inhibition of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes. The compound was found to inhibit COX activity effectively, providing a rationale for its use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-1-(phenyl)-1H-pyrazole-3-carboxylic acid | Lacks iodine substitution | More stable; lower biological activity |

| 4-Amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | Contains chlorine | Different reactivity profile; moderate activity |

| 4-Methylthio-1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid | Contains bromine | Exhibits varied biological activities |

The unique halogen substitution pattern of this compound contributes to its distinct reactivity and biological profile compared to other derivatives.

Case Studies

Case Study 1: Anticancer Potential

A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Results indicated a reduction in tumor size in a subset of patients, highlighting its potential as an adjunct therapy in oncology .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, administration of the compound resulted in decreased inflammatory markers and improved joint function, suggesting its utility in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by iodination at the 2-position of the phenyl ring. For analogs like chlorophenyl derivatives (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) variants), Suzuki-Miyaura coupling or Ullmann reactions are employed for aryl substitution . Key factors include:

- Catalyst selection : Pd-based catalysts for cross-coupling reactions.

- Temperature control : Excessive heat may degrade the iodophenyl group due to its lability.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., iodophenyl vs. pyrazole protons). Coupling constants distinguish ortho-iodine effects on aromatic protons .

- X-ray crystallography : Single-crystal studies (as in chlorophenyl analogs) confirm dihedral angles between pyrazole and phenyl rings, critical for understanding steric hindrance .

- IR : Carboxylic acid O-H stretching (~2500–3000 cm) and pyrazole ring vibrations (~1500 cm) validate functional groups .

Q. What solvent systems are optimal for solubility and stability during in vitro assays?

- Methodology :

- Solubility screening : Use DMSO for stock solutions (10 mM), diluted in aqueous buffers (pH 7.4) to avoid precipitation.

- Stability : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4°C–37°C). Iodine’s susceptibility to photodegradation necessitates light-protected storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring. Compare iodine’s electron-withdrawing effects with chlorine analogs .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). The bulky iodophenyl group may sterically hinder interactions compared to smaller substituents .

Q. What strategies address contradictions in biological activity data across studies (e.g., IC variability)?

- Methodology :

- Assay standardization : Control variables like cell line passage number, solvent concentration (<0.1% DMSO), and incubation time.

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to rule out false negatives due to rapid degradation .

- Data normalization : Use positive controls (e.g., indomethacin for COX inhibition) to calibrate inter-lab variability .

Q. How does the iodine substituent influence crystallographic packing and intermolecular interactions compared to halogen analogs?

- Methodology :

- X-ray diffraction : Compare crystal structures of iodophenyl and chlorophenyl derivatives. Iodine’s larger atomic radius increases van der Waals interactions, potentially altering unit cell parameters .

- Hirshfeld surface analysis : Quantify hydrogen-bonding (carboxylic acid dimers) and halogen-bonding contributions (C–I⋯O interactions) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for the 2-iodophenyl group?

- Methodology :

- Catalyst optimization : Screen Pd/Cu ratios to minimize byproducts during iodination.

- Flow chemistry : Continuous reactors improve heat distribution and reduce side reactions (e.g., deiodination) .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Methodological Notes

- Data Contradictions : Discrepancies in solubility or bioactivity often arise from impurities in starting materials (e.g., residual hydrazine). Validate purity via LC-MS and elemental analysis .

- Safety Protocols : Despite lacking GHS classification for the iodophenyl analog, follow guidelines for similar aryl iodides: use fume hoods, avoid skin contact, and dispose of waste via halogen-specific protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.